

3-FMC Solution Certified Reference Material (CRM) Specifications: A Technical Guide

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Compound of Interest

Compound Name:	3-Fluoromethcathinone hydrochloride solution
CAS No.:	1346600-40-5
Cat. No.:	B589953

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Executive Summary

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone and a positional isomer of the controlled substance flephedrone (4-FMC). As a New Psychoactive Substance (NPS) with Schedule I status in the United States and Class B status in the United Kingdom, the precise identification and quantification of 3-FMC are critical for forensic and clinical toxicology.

This guide defines the technical specifications for 3-FMC Solution Certified Reference Materials (CRMs) produced under ISO 17034 accreditation. It provides a field-proven framework for handling, stability assessment, and analytical method validation (LC-MS/MS and GC-MS), ensuring metrological traceability and legal defensibility of analytical results.

Part 1: Physicochemical Profile & CRM Identity

The following specifications define the "Golden Standard" for a 3-FMC CRM. These parameters must be verified against the Certificate of Analysis (CoA) of any commercial standard to ensure data integrity.

Table 1: Chemical Specifications

Parameter	Specification	Technical Note
Compound Name	3-Fluoromethcathinone (Hydrochloride)	The HCl salt is the most stable solid form; however, solutions are often expressed as "free base equivalent."
IUPAC Name	1-(3-fluorophenyl)-2-(methylamino)propan-1-one	Positional isomerism (ortho-, meta-, para-) is the primary analytical challenge.
CAS Number	1346600-40-5 (HCl salt)1049677-77-1 (Free base)	Critical: Ensure your calibration calculations account for the salt correction factor (approx. 0.83 for HCl -> Base).
Molecular Formula	C ₁₀ H ₁₂ FNO • HCl	MW: 217.67 g/mol (Salt); 181.21 g/mol (Base).
CRM Concentration	1.0 mg/mL (as free base)	Standard concentration for dilution linearity.
Solvent Matrix	Methanol (LC-MS Grade)	Chosen for high solubility of polar cathinones and compatibility with ESI sources.
Purity	≥ 98.5%	Determined by HPLC-UV and GC-MS; residual solvent analysis required.

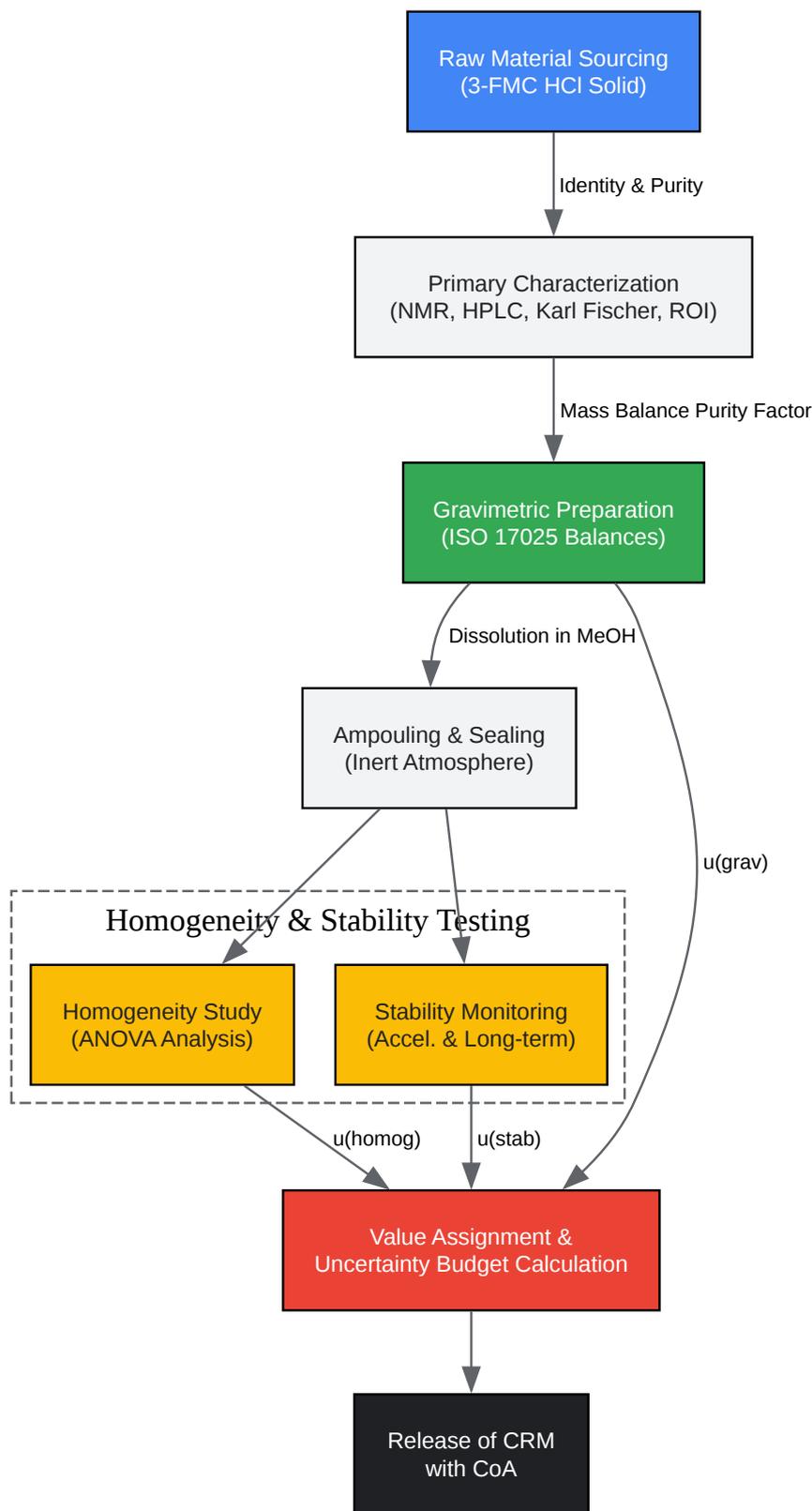
Part 2: ISO 17034 Production & Certification

Workflow

A "Certified Reference Material" differs from a standard "Reference Material" by the inclusion of a certified uncertainty budget and traceability statement. The following workflow illustrates the rigorous process required to certify a 3-FMC solution, ensuring it meets ISO 17034 and ISO/IEC 17025 standards.

Figure 1: CRM Certification Lifecycle

Caption: The metrological chain of custody from raw material characterization to final certified value assignment.



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Core Certification Elements

- Metrological Traceability: The certified concentration must be traceable to SI units (kg) via NIST-traceable weights and Class A volumetric glassware.
- Uncertainty Budget (): The expanded uncertainty () must combine uncertainties from:
 - Characterization (): Purity of the neat material.
 - Preparation (): Weighing and dilution errors.
 - Homogeneity (): Ampoule-to-ampoule variance.
 - Stability (): Degradation over time.
 - Formula:

Part 3: Handling, Stability & Storage

Synthetic cathinones are liable to degradation if mishandled. The secondary amine structure of 3-FMC makes it reactive, particularly in the presence of aldehydes.

Protocol 1: Storage & Usage

- Temperature: Store ampoules at -20°C ($\pm 5^{\circ}\text{C}$).
- Light Sensitivity: Protect from light. Cathinones can undergo photodegradation in solution.

- Thawing: Allow the ampoule to equilibrate to room temperature (20-25°C) before opening to prevent condensation, which alters concentration.
- Sonication: Sonicate for 5 minutes after thawing to ensure complete homogeneity, as temperature gradients can cause stratification.

Protocol 2: Stability in Matrix

- Solvent Trap: Methanol is the preferred solvent. Avoid storing 3-FMC in aldehyde-containing solvents or matrices (e.g., formalin-fixed tissue), as the secondary amine will react to form imine adducts.
- In-Vial Stability: Once diluted into autosampler vials (e.g., in Mobile Phase), 3-FMC is stable for 24-48 hours at 4°C. For longer runs, use a cooled autosampler.

Part 4: Analytical Protocols (Field-Proven)

The following methods are designed for the validation of 3-FMC in biological matrices.

Method A: LC-MS/MS (Targeted Quantitation)

Differentiation of 3-FMC from its isomer 4-FMC (Flephedrone) is the primary challenge. While they often co-elute on C18 columns, specific MS/MS transitions can assist in identification.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.
- Mobile Phase A: Water + 0.1% Formic Acid.[\[1\]](#)
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Ionization: ESI Positive Mode.

Table 2: MRM Transitions

Analyte	Precursor (m/z)	Product (Quantifier)	Product (Qualifier)	Collision Energy (eV)	Mechanism
3-FMC	182.1	164.1	149.1	15 - 25	Loss of (164); Loss of + H (149)*
3-FMC (Alt)	182.1	164.1	133.1	20 - 30	Specific to meta isomer (Fluorobenzoyl fragment)

Note: The 164.1 transition (loss of water) is common to all cathinones. The 133.1 transition is highly specific for differentiating ring-fluorinated isomers.

Method B: GC-MS (EI) Screening

Gas Chromatography provides excellent separation of positional isomers (3-FMC vs 4-FMC) compared to liquid chromatography.

- Column: 5% Phenyl-arylene (e.g., HP-5MS), 30m x 0.25mm.
- Carrier Gas: Helium @ 1.0 mL/min.
- Inlet: 250°C, Splitless.
- Oven Program: 60°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

Mass Spectrum (EI) Signature

- Base Peak:m/z 58 (Iminium ion). This is the dominant peak for all N-methyl cathinones.
- Molecular Ion:m/z 181 (Weak or absent).
- Diagnostic Ions:

- m/z 123: Fluorobenzoyl cation ().
- m/z 95: Fluorophenyl cation ().
- Differentiation: The ratio of m/z 95 / m/z 123 differs between isomers. 3-FMC (meta) typically shows a higher abundance of m/z 123 relative to m/z 95 compared to the ortho isomer.

References

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Sources

- 1. [longdom.org](https://www.longdom.org) [[longdom.org](https://www.longdom.org)]
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